![molecular formula C18H20N4O B7640646 6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640646.png)
6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile, also known as AHPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been found to act as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synapse, leading to increased neurotransmission and activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including modulation of neurotransmitter systems, inhibition of the dopamine transporter, and activation of downstream signaling pathways. This compound has been found to have potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile in lab experiments is its potent activity and ability to modulate neurotransmitter systems. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method and potential for toxicity at high doses.
将来の方向性
There are many potential future directions for research on 6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile, including further studies on its mechanism of action, potential therapeutic applications in the treatment of neurological disorders, and development of new synthetic methods for the production of this compound. Additionally, there is a need for further research on the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs and medications.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its potent activity and ability to modulate neurotransmitter systems make it a promising candidate for the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method and potential for toxicity at high doses. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile involves the reaction of 4-(chloromethyl)piperidine hydrochloride with 4-aminopyridine in the presence of triethylamine. The resulting intermediate is then reacted with aniline in the presence of sodium hydride to yield the final product. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to have a range of effects on the central nervous system. This compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine, and has been found to have potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease.
特性
IUPAC Name |
6-[4-anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c19-13-16-7-4-8-17(20-16)22-11-9-18(14-23,10-12-22)21-15-5-2-1-3-6-15/h1-8,21,23H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBYKBLDYMWTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)NC2=CC=CC=C2)C3=CC=CC(=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)
![2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)
![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)
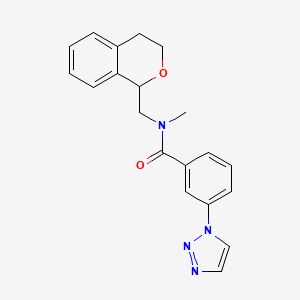
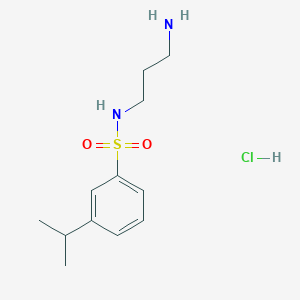
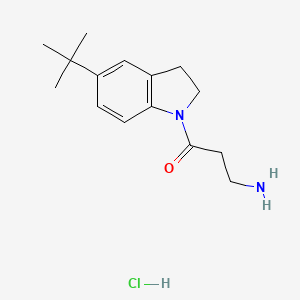
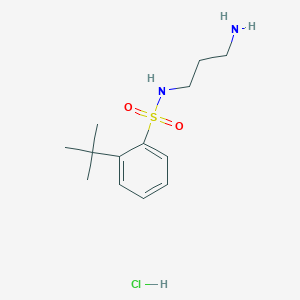
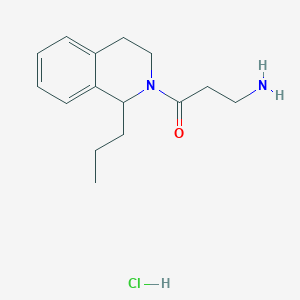
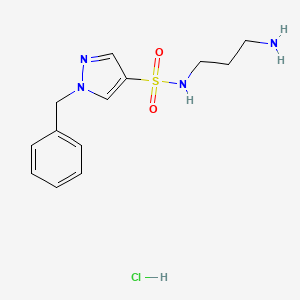
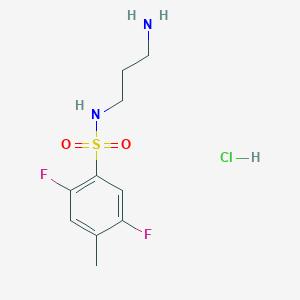


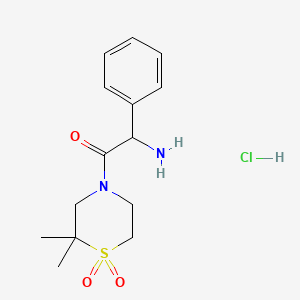
![N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7640670.png)